molecular formula C16H13N3O B6178722 3-phenyl-1-(quinolin-3-yl)urea CAS No. 68435-54-1

3-phenyl-1-(quinolin-3-yl)urea

Cat. No.: B6178722
CAS No.: 68435-54-1
M. Wt: 263.29 g/mol
InChI Key: YWUOOPNIQOUJHJ-UHFFFAOYSA-N
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Description

3-phenyl-1-(quinolin-3-yl)urea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group and a quinolinyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1-(quinolin-3-yl)urea typically involves the reaction of quinoline derivatives with phenyl isocyanate. One common method includes the following steps:

    Starting Materials: Quinoline-3-amine and phenyl isocyanate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Procedure: Quinoline-3-amine is dissolved in the solvent, and phenyl isocyanate is added dropwise. The mixture is then heated under reflux for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-phenyl-1-(quinolin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and quinolinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products:

    Oxidation: Formation of quinolin-3-yl urea derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: 3-phenyl-1-(quinolin-3-yl)urea is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation is of particular interest.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-phenyl-1-(quinolin-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, in cancer research, the compound may inhibit enzymes involved in cell division, thereby preventing the proliferation of cancer cells.

Comparison with Similar Compounds

  • 1-phenyl-3-(quinolin-5-yl)urea
  • 3-phenyl-1-(quinolin-2-yl)urea
  • 3-phenyl-1-(quinolin-4-yl)urea

Comparison: While these compounds share a similar core structure, the position of the quinolinyl group can significantly influence their chemical properties and biological activities. For instance, 3-phenyl-1-(quinolin-3-yl)urea may exhibit different binding affinities and selectivities compared to its analogs, making it unique in its applications.

Properties

CAS No.

68435-54-1

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

1-phenyl-3-quinolin-3-ylurea

InChI

InChI=1S/C16H13N3O/c20-16(18-13-7-2-1-3-8-13)19-14-10-12-6-4-5-9-15(12)17-11-14/h1-11H,(H2,18,19,20)

InChI Key

YWUOOPNIQOUJHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3N=C2

Purity

95

Origin of Product

United States

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